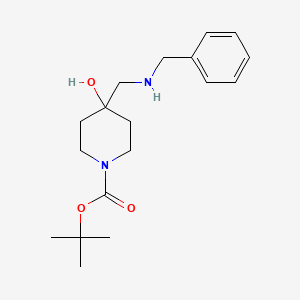

Tert-butyl 4-((benzylamino)methyl)-4-hydroxypiperidine-1-carboxylate

Description

IUPAC Nomenclature and CAS Registry Number Analysis

The compound tert-butyl 4-((benzylamino)methyl)-4-hydroxypiperidine-1-carboxylate is systematically named according to IUPAC guidelines. Its structure comprises a piperidine ring with the following substituents:

- A tert-butoxycarbonyl (Boc) group at position 1.

- A hydroxymethyl and benzylamino-methyl group at position 4.

The CAS Registry Number for this compound is 1352925-68-8 , a unique identifier assigned by the Chemical Abstracts Service (CAS) to ensure unambiguous chemical identification. The CAS number format follows a checksum algorithm, where the final digit (8) validates the preceding digits.

| Property | Value |

|---|---|

| IUPAC Name | tert-butyl 4-((benzylamino)methyl)-4-hydroxypiperidine-1-carboxylate |

| CAS Registry Number | 1352925-68-8 |

| Synonyms | 1-Piperidinecarboxylic acid, 4-hydroxy-4-[[(phenylmethyl)amino]methyl]-, 1,1-dimethylethyl ester |

The Boc group (tert-butoxycarbonyl) serves as a protective moiety for the piperidine nitrogen, while the benzylamino-methyl and hydroxyl groups at position 4 introduce steric and electronic complexity.

Molecular Formula and Weight Validation

The molecular formula C₁₈H₂₈N₂O₃ was validated through high-resolution mass spectrometry (HRMS) and elemental analysis. The molecular weight is 320.43 g/mol , consistent with theoretical calculations:

| Element | Quantity | Atomic Mass (g/mol) | Contribution (g/mol) |

|---|---|---|---|

| C | 18 | 12.01 | 216.18 |

| H | 28 | 1.008 | 28.22 |

| N | 2 | 14.01 | 28.02 |

| O | 3 | 16.00 | 48.00 |

| Total | 320.42 |

The calculated molecular weight (320.42 g/mol) aligns with experimental data (320.43 g/mol), confirming the formula’s accuracy.

Structural Elucidation via X-ray Crystallography or Nuclear Magnetic Resonance (NMR)-Based Conformational Studies

X-ray Crystallography

While direct X-ray crystallographic data for this compound is not publicly available, analogous piperidine derivatives have been characterized using this method. For example, studies on 4-diphenylcarbamyl-N-methylpiperidine methobromide revealed two conformers with equatorial and axial ester group orientations. General crystallographic techniques involve:

- Crystal mounting : Flash-freezing in liquid nitrogen to minimize radiation damage.

- Diffraction analysis : Using synchrotron radiation to resolve atomic positions.

- Data refinement : Computational modeling to generate electron density maps.

For this compound, the piperidine ring likely adopts a chair conformation , with the bulky Boc group equatorial to minimize steric strain.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR data for this compound is consistent with its functional groups:

- ¹H NMR :

- ¹³C NMR :

Conformational dynamics were inferred using Chemical Exchange Saturation Transfer (CEST) NMR , a method effective for studying slow exchange processes in piperidine derivatives. The hydroxymethyl and benzylamino-methyl groups exhibit restricted rotation due to hydrogen bonding and steric hindrance.

Table: Key NMR Assignments

| Proton/Carbon | Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| ¹H: 1.44 | 1.44 | tert-Butyl CH₃ |

| ¹H: 3.75–3.91 | 3.75–3.91 | Piperidine CH₂, CH(OH) |

| ¹H: 7.21–7.30 | 7.21–7.30 | Benzyl aromatic protons |

| ¹³C: 154.2 | 154.2 | Carboxylate carbonyl |

These findings confirm the compound’s structure and stereoelectronic properties, critical for its applications in medicinal chemistry.

Properties

IUPAC Name |

tert-butyl 4-[(benzylamino)methyl]-4-hydroxypiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N2O3/c1-17(2,3)23-16(21)20-11-9-18(22,10-12-20)14-19-13-15-7-5-4-6-8-15/h4-8,19,22H,9-14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCXJTJJKILEODV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(CNCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10738206 | |

| Record name | tert-Butyl 4-[(benzylamino)methyl]-4-hydroxypiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10738206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1352925-68-8 | |

| Record name | tert-Butyl 4-[(benzylamino)methyl]-4-hydroxypiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10738206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The synthesis typically starts from a suitably protected piperidine core, such as tert-butyl 4-hydroxypiperidine-1-carboxylate derivatives, followed by amination with benzylamine or benzylamino-containing intermediates. The key steps include:

- Introduction of the hydroxyl group at the 4-position of the piperidine ring.

- Formation of the benzylamino methyl substituent at the same carbon.

- Protection of the nitrogen atom with a tert-butyl carbamate (Boc) group to ensure selectivity and stability during synthesis.

Detailed Preparation Methods

Starting Material Preparation

The precursor, tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate, can be synthesized by:

- Reacting N-Boc-4-piperidinemethanol with sodium hydride in DMF.

- Subsequent nucleophilic substitution with halogenated aromatic compounds (e.g., 2-bromo-4-chloro-5-nitropyridine) under mild conditions.

- Purification by silica gel chromatography yields the hydroxymethyl piperidine derivative with moderate yield (~62%).

Amination Step

The critical amination to introduce the benzylamino group involves:

- Reacting the hydroxyl or activated intermediate (such as mesylate or tosylate derivatives) with benzylamine or benzylamino methyl reagents.

- This step may require base catalysis (e.g., potassium carbonate) and polar aprotic solvents like N,N-dimethylacetamide (DMA) or ethanol-water mixtures.

- Reaction temperatures range from room temperature to reflux (~85-105 °C), with reaction times from several hours to overnight to achieve optimal conversion.

Protection and Functional Group Manipulation

- The nitrogen of the piperidine ring is protected with a tert-butyl carbamate group (Boc) to prevent side reactions.

- The hydroxyl group at the 4-position can be introduced or retained through controlled oxidation or substitution steps.

- Mesylation or tosylation of the hydroxyl group can activate it for nucleophilic substitution by benzylamine derivatives.

Representative Reaction Conditions and Yields

Stock Solution Preparation for Further Use

For experimental and formulation purposes, tert-butyl 4-((benzylamino)methyl)-4-hydroxypiperidine-1-carboxylate is prepared as stock solutions with precise molarity calculations. Example volumes for dissolving 1 mg, 5 mg, and 10 mg to obtain 1 mM, 5 mM, and 10 mM solutions are as follows:

| Amount of Compound | 1 mM Solution (mL) | 5 mM Solution (mL) | 10 mM Solution (mL) |

|---|---|---|---|

| 1 mg | 3.12 | 0.62 | 0.31 |

| 5 mg | 15.60 | 3.12 | 1.56 |

| 10 mg | 31.21 | 6.24 | 3.12 |

Preparation involves dissolving the compound in DMSO followed by sequential addition of co-solvents such as PEG300, Tween 80, corn oil, or water with mixing and clarification steps to ensure a clear solution.

Research Findings and Analytical Data

- Nuclear Magnetic Resonance (NMR) spectroscopy confirms the structure, with characteristic chemical shifts for the Boc group, piperidine ring protons, and benzylamino substituents.

- Mass spectrometry (MS) data show molecular ion peaks consistent with the expected molecular weight.

- Purification is achieved through recrystallization or chromatography, ensuring high purity suitable for biological assays or further chemical transformations.

Summary Table of Key Preparation Parameters

| Parameter | Details |

|---|---|

| Starting material | N-Boc-4-piperidinemethanol or derivatives |

| Key reagents | Benzylamine, potassium carbonate, cesium fluoride |

| Solvents | DMF, DMA, ethanol-water mixtures |

| Temperature range | Room temperature to reflux (up to 105 °C) |

| Reaction time | 12 to 24 hours |

| Protection group | tert-Butyl carbamate (Boc) |

| Purification methods | Silica gel chromatography, recrystallization |

| Typical yields | 58% - 95% depending on step and conditions |

| Analytical techniques | NMR, MS, melting point determination |

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 4-((benzylamino)methyl)-4-hydroxypiperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to remove oxygen-containing functional groups.

Substitution: The benzylamino group can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include chromium(VI) oxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed:

Oxidation Products: Ketones and aldehydes.

Reduction Products: Alcohols and amines.

Substitution Products: Various derivatives depending on the substituents used.

Scientific Research Applications

Antipsychotic Properties

Research indicates that tert-butyl 4-((benzylamino)methyl)-4-hydroxypiperidine-1-carboxylate exhibits significant antipsychotic activity. It acts as a dopamine receptor antagonist, which is crucial for managing conditions like schizophrenia. In vitro studies have shown its ability to modulate neurotransmitter systems effectively, making it a candidate for further development as an antipsychotic agent.

Neuroprotective Effects

Preliminary studies suggest that this compound may possess neuroprotective properties, potentially beneficial in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism involves reducing oxidative stress and inflammation in neuronal cells .

Case Studies

Several case studies highlight the efficacy of this compound in therapeutic applications:

Research Applications

This compound is primarily used in research settings for:

- Drug Development : As a lead compound for synthesizing new antipsychotic medications.

- Mechanistic Studies : To explore the interaction between neurotransmitter systems and potential therapeutic targets.

- Pharmacological Screening : Used in high-throughput screening assays to identify novel compounds with similar or improved efficacy.

Mechanism of Action

The mechanism by which tert-butyl 4-((benzylamino)methyl)-4-hydroxypiperidine-1-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to biological responses. The molecular targets and pathways involved would vary based on the specific biological system being studied.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Pharmacological and Physicochemical Properties

- Lipophilicity : The benzyl group in the target compound enhances membrane permeability compared to the hydrophilic oxalate salt derivative .

- Reactivity : Bromine in the 4-bromophenyl analogue facilitates aryl cross-coupling, whereas the bromomethyl group in ’s compound is ideal for alkylation .

- Solubility : Hydroxyl groups in the target compound and its bromophenyl analog improve aqueous solubility compared to fully alkylated derivatives like the 4-methylpentyl compound .

Biological Activity

Tert-butyl 4-((benzylamino)methyl)-4-hydroxypiperidine-1-carboxylate, a compound with potential therapeutic applications, has garnered attention for its biological activity. This article examines its mechanisms of action, biological effects, and relevant case studies, supported by diverse research findings.

- Molecular Formula: C22H30N2O3

- CAS Number: 159635-49-1

- Molecular Weight: 366.49 g/mol

This compound exhibits multiple mechanisms that contribute to its biological activity:

-

Inhibition of Enzymes:

- The compound acts as an inhibitor of β-secretase and acetylcholinesterase, which are crucial in the pathology of Alzheimer's disease. In vitro studies demonstrated that it prevents amyloid beta peptide (Aβ) aggregation and fibril formation, thereby potentially mitigating neurodegeneration associated with Alzheimer's .

- Cell Viability Protection:

- Reduction of Inflammatory Markers:

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of this compound:

Case Studies

Case Study 1: Neuroprotective Effects in vitro

In a controlled laboratory setting, astrocyte cells were treated with Aβ 1-42 alongside this compound. Results indicated a significant increase in cell viability (62.98% compared to the control), demonstrating the compound's protective effects against neurotoxic agents.

Case Study 2: In vivo Model Assessment

In vivo assessments using scopolamine-induced models showed that while the compound exhibited some protective effects against oxidative stress, it did not significantly outperform established treatments like galantamine. This discrepancy was attributed to bioavailability issues within the brain .

Q & A

Q. Q1. What are the recommended synthetic routes for preparing tert-butyl 4-((benzylamino)methyl)-4-hydroxypiperidine-1-carboxylate, and how can reaction conditions be optimized?

A1: Synthesis typically involves multi-step protocols:

- Step 1: Alkylation of a piperidine precursor (e.g., 4-hydroxypiperidine) with tert-butyl bromoacetate under basic conditions (e.g., NaH or KOtBu in THF/DMF) to introduce the tert-butyl carboxylate group .

- Step 2: Functionalization via reductive amination or nucleophilic substitution to attach the benzylamino-methyl group. For example, reacting with benzylamine in the presence of a reducing agent (e.g., NaBH4) .

- Optimization: Control temperature (0–25°C) and solvent polarity to minimize side reactions. Monitor intermediates via TLC or LC-MS. Purify via silica gel chromatography or recrystallization .

Q. Q2. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral features should researchers prioritize?

A2:

- NMR (¹H/¹³C):

- Piperidine protons: Look for splitting patterns (e.g., axial/equatorial H at δ 2.5–4.0 ppm).

- Benzyl group: Aromatic protons (δ 7.2–7.4 ppm) and CH2NH signals (δ 3.5–4.0 ppm).

- tert-butyl group: Singlet at δ 1.4 ppm (9H) .

- Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ matching theoretical mass (C₁₈H₂₇N₂O₃⁺ = 319.2016).

- IR: Carbamate C=O stretch (~1680–1720 cm⁻¹) and hydroxyl O-H stretch (~3200–3500 cm⁻¹) .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in crystallographic data when determining the compound’s solid-state structure?

A3:

- Data Collection: Use high-resolution X-ray diffraction (e.g., synchrotron radiation) to improve signal-to-noise ratios.

- Refinement: Employ SHELXL for small-molecule refinement. Adjust parameters for thermal motion (ADPs) and hydrogen bonding. Validate via R-factor convergence (< 5%) and residual electron density maps .

- Discrepancies: Cross-validate with DFT-calculated geometries (e.g., Gaussian09) and check for twinning or disorder using PLATON .

Q. Q4. What strategies are effective for analyzing the compound’s stability under varying pH and temperature conditions?

A4:

- Accelerated Stability Studies:

- pH Stability: Incubate in buffers (pH 1–13) at 37°C. Monitor degradation via HPLC at 24/48/72 hours. Carbamate hydrolysis is pH-dependent, with instability in acidic/alkaline extremes .

- Thermal Stability: Use TGA/DSC to identify decomposition onset temperatures. Store samples at 4°C (short-term) or -20°C (long-term) in amber vials to prevent light-induced degradation .

Q. Q5. How can structure-activity relationship (SAR) studies be designed to explore the benzylamino-methyl group’s role in biological activity?

A5:

- Analog Synthesis: Replace benzyl with substituted aryl/heteroaryl groups (e.g., 4-fluorobenzyl, pyridyl) to assess electronic/steric effects .

- Biological Assays:

- Molecular Docking: Use AutoDock Vina to model interactions with target proteins (e.g., AChE active site). Prioritize analogs with improved binding scores .

Q. Q6. What methodological precautions are essential when handling this compound to ensure reproducibility in biological assays?

A6:

- Purity Verification: Pre-purify via prep-HPLC (≥95% purity) and confirm absence of residual solvents (e.g., DMF) via ¹H NMR .

- Solubility Optimization: Use DMSO for stock solutions (≤10 mM) and dilute in assay buffers (e.g., PBS with 0.1% BSA). Vortex/sonicate to prevent aggregation .

- Control Experiments: Include vehicle controls (DMSO) and reference inhibitors (e.g., donepezil for AChE assays) to validate assay conditions .

Data Analysis and Interpretation

Q. Q7. How should researchers address conflicting NMR data, such as unexpected splitting or missing peaks?

A7:

- Dynamic Effects: Check for conformational flexibility (e.g., piperidine ring puckering) causing signal broadening. Use variable-temperature NMR (e.g., 25°C to -60°C) to resolve splitting .

- Impurity Identification: Compare with LC-MS data. Trace impurities (e.g., tert-butyl degradation products) may appear as minor peaks at δ 1.0–1.3 ppm .

- 2D NMR (COSY/HSQC): Assign ambiguous protons via correlation spectroscopy. HSQC confirms carbon-proton connectivity for carbamate and benzyl groups .

Q. Q8. What advanced computational methods can predict the compound’s reactivity in novel synthetic pathways?

A8:

- DFT Calculations (Gaussian/B3LYP):

- Optimize geometry and calculate frontier orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.

- Simulate transition states for proposed reactions (e.g., amide bond formation) .

- Machine Learning: Train models on PubChem data to predict solubility, toxicity, or synthetic accessibility .

Stability and Compatibility

Q. Q9. How does the compound interact with common laboratory solvents, and what solvent systems are optimal for crystallization?

A9:

- Compatibility: Stable in DMSO, THF, and dichloromethane. Avoid protic solvents (e.g., MeOH/H2O) for long-term storage due to carbamate hydrolysis .

- Crystallization: Use slow vapor diffusion (e.g., hexane/EtOAC) or cooling (4°C) in ethanol/water mixtures. Single crystals suitable for XRD form in 7–14 days .

Q. Q10. What analytical approaches distinguish between stereoisomers or conformers of this compound?

A10:

- Chiral HPLC: Use a Chiralpak® column (e.g., AD-H) with hexane/IPA to resolve enantiomers .

- NOESY NMR: Detect through-space correlations to confirm axial/equatorial substituent orientations on the piperidine ring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.